molecular formula C21H18O13 B1661811 3,5-Di-O-galloylshikimic acid CAS No. 95753-52-9

3,5-Di-O-galloylshikimic acid

Cat. No. B1661811
CAS RN: 95753-52-9
M. Wt: 478.4 g/mol
InChI Key: GASRJYBPBZZTBO-IIDMSEBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-O-galloylshikimic acid is an organic compound used in life sciences research . It is a natural product derived from plant sources. The molecular formula is C21H18O13.


Molecular Structure Analysis

The molecular structure of 3,5-Di-O-galloylshikimic acid is complex, with a molecular weight of 478.36 g/mol. More detailed structural analysis would require specific spectroscopic or crystallographic data, which is not provided in the searched resources.


Physical And Chemical Properties Analysis

3,5-Di-O-galloylshikimic acid is a solid compound . It has a molecular weight of 478.36 g/mol. More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the searched resources.

Scientific Research Applications

Metabolic Engineering for Biochemical Production

Research into the metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli highlights the potential for producing valuable biochemicals through modified biosynthetic pathways. For example, the modification of the shikimate pathway in yeast demonstrates the biotechnological potential for producing muconic acid, a precursor for bio-based plastics (Curran et al., 2013; Luo et al., 2018). These studies illustrate the feasibility of harnessing the shikimate pathway, closely related to the biosynthesis of 3,5-Di-O-galloylshikimic acid, for industrial applications.

Phytochemical Analysis and Antioxidant Properties

The isolation and characterization of galloylquinic acids from plants like Guiera senegalensis reveal their significant antioxidant properties (Bouchet, Levesque, & Pousset, 2000). Similarly, the antioxidant activity of galloyl quinic derivatives from Pistacia lentiscus L. leaves has been extensively studied, showcasing their potential in nutraceuticals and pharmacological applications due to their ability to scavenge free radicals (Baratto et al., 2003).

Structural and Optical Properties for Organic Electronics

Research into the molecular structure, vibrational, and electronic properties of organic compounds suggests potential applications in organic electronics and photonics. Studies on compounds like perylene-3,4,9,10-tetracarboxylic acid diimides underline the importance of structural modification for improving optical and electronic properties, hinting at the possible utility of structurally related compounds like 3,5-Di-O-galloylshikimic acid in these fields (Huang, Barlow, & Marder, 2011).

properties

IUPAC Name

(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASRJYBPBZZTBO-IIDMSEBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241957
Record name 3,5-Di-O-galloylshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-O-galloylshikimic acid

CAS RN

95753-52-9
Record name 3,5-Di-O-galloylshikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095753529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-O-galloylshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Di-O-galloylshikimic acid
Reactant of Route 2
3,5-Di-O-galloylshikimic acid
Reactant of Route 3
3,5-Di-O-galloylshikimic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,5-Di-O-galloylshikimic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-Di-O-galloylshikimic acid
Reactant of Route 6
3,5-Di-O-galloylshikimic acid

Citations

For This Compound
30
Citations
G Nonaka, I Nishioka, M Nishizawa… - Journal of Natural …, 1990 - ACS Publications
Nine tannins, including gallo-and ellagitannins, were evaluated as poten-tial inhibitors of HIV replication. 1, 3, 4-Tri-O-galloylquinic acid [1], 3, 5-di-O-galloylshikimic acid {2], 3, 4, 5-tri-O-…
Number of citations: 301 pubs.acs.org
CW Chang, MT Lin, SS Lee, KCSC Liu, FL Hsu, JY Lin - Antiviral Research, 1995 - Elsevier
Two lignans, phyllamycin B and retrojusticidin B isolated from Phyllanthus myrtifolius Moon have been demonstrated to have a strong inhibitory effect on human immunodeficiency virus-…
Number of citations: 187 www.sciencedirect.com
KH Lee, Y Kashiwada, G Nonaka, I Nishioka… - Natural products as …, 1992 - Springer
Four new tetragalloylquinic acids, 3,5-di-O-galloyl-4-O-digalloylquinic acid (2), 3,4-di-O-galloyl-5-O-digalloylquinic acid (3), 3-O-digalloyl-4,5-di-O-galloylquinic acid (4), and 1,3,4,5-tetra…
Number of citations: 17 link.springer.com
P Sharma, A Shanavas - Journal of Biomolecular Structure and …, 2021 - Taylor & Francis
The world is witnessing severe health meltdown due to COVID-19. Generic antiviral drug remdesivir has been found to reduce time to clinical recovery but with insignificant clinical …
Number of citations: 24 www.tandfonline.com
MJ Cheng, MD Wu, N Khamthong, M Tseng - Chemistry of Natural …, 2021 - Springer
Actinobacteria are microscopic soil microbes and are well known for their ability to produce a wide variety of secondary metabolites with antimicrobial, insecticidal, and many other …
Number of citations: 1 link.springer.com
JH Lin, MF Lin - Journal of Food and Drug Analysis, 1997 - jfda-online.com
Erodium moschatum is a newly naturalized plant in Taiwan. From the aqueous acetone extract of the fresh herb, seventeen tannins and related compounds were isolated. They …
Number of citations: 10 www.jfda-online.com
AJ Bodner, RE Kilkuskie… - Natural Products as …, 2013 - books.google.com
Four new tetragalloylquinic acids, 3, 5-di-O-galloyl-4-O-digalloylquinic acid (2), 3, 4-di-O-galloyl-5-O-digalloylquinic acid (3), 3-O-digalloyl-4, 5-di-O-galloylquinic acid (4), and 1, 3, 4, 5-…
Number of citations: 0 books.google.com
NG Camarena-Rangel, M Antunes-Ricardo… - Plant Cell, Tissue and …, 2020 - Springer
The metabolites present in Opuntia species have been widely studied by their health-promoting effects, but there is no information about the compounds present in Opuntia callus or …
Number of citations: 9 link.springer.com
Y Kashiwada, G Nonaka, I Nishioka… - Journal of Natural …, 1992 - ACS Publications
Fifty-seven tannins and related compounds, including gallotannins, ellagitannins, and condensed and complex tannins, were evaluated for their cytotoxicities against human tumor cell …
Number of citations: 257 pubs.acs.org
M Artan, Y Li, F Karadeniz, SH Lee, MM Kim… - Bioorganic & Medicinal …, 2008 - Elsevier
Ecklonia cava (EC), which is an edible marine brown alga with a broad range of bioactivities, belongs to the family of Laminariaceae. The bioactive 6,6’-bieckol, one of the main …
Number of citations: 270 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.